2-Bromoheptafluoropropane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Compressed Gas, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

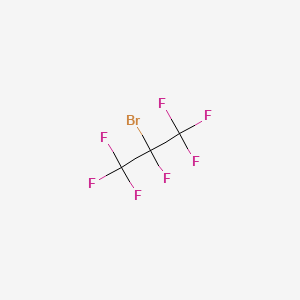

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,1,1,2,3,3,3-heptafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3BrF7/c4-1(5,2(6,7)8)3(9,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULCAUVYSILBCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3BrF7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371289 | |

| Record name | 2-Bromoheptafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422-77-5 | |

| Record name | 2-Bromo-1,1,1,2,3,3,3-heptafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=422-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromoheptafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane, 2-bromo-1,1,1,2,3,3,3-heptafluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 2-Bromoheptafluoropropane

Advanced Fluorination Strategies for Drug Discovery & Agrochemical Synthesis

Executive Summary

2-Bromoheptafluoropropane (CAS 422-77-5), also known as Halon 237 or Heptafluoroisopropyl bromide, is a critical fluoroalkylating agent used to introduce the bulky, lipophilic heptafluoroisopropyl group (

This guide analyzes the chemical behavior of this compound, focusing on its application in synthesizing next-generation pharmaceuticals and agrochemicals (e.g., Broflanilide). We explore the mechanistic dichotomy between its radical and nucleophilic activation modes and provide actionable protocols for its use.

Part 1: Chemical & Physical Profile

This compound is a volatile, colorless liquid/gas with high density and low surface tension. Its reactivity is dominated by the electron-withdrawing nature of the seven fluorine atoms, which polarize the C-Br bond, making it susceptible to homolytic cleavage and metal-halogen exchange.

Table 1: Physicochemical Properties

| Property | Value | Relevance to Synthesis |

| CAS Number | 422-77-5 | Identity verification |

| Molecular Formula | ||

| Boiling Point | 14°C (approx.)[2] | Requires cooled condensers/sealed vessels |

| Density | Phase separation in aqueous workups is rapid (bottom layer) | |

| Vapor Pressure | ~960 mmHg @ 25°C | High volatility; handle in fume hood or closed system |

| Solubility | Soluble in organic solvents | Compatible with DCM, THF, DMF, Acetonitrile |

| Reactivity Class | Perfluoroalkyl Halide | Precursor to |

Part 2: Mechanistic Reactivity[3]

The strategic value of this compound lies in the

1. Radical Activation (The Dominant Pathway)

The C-Br bond in perfluoroalkyl bromides is weaker than the C-F bonds but stronger than C-I bonds. However, under photoredox conditions or in the presence of radical initiators (AIBN, peroxides) or single-electron transfer (SET) metals (Cu, Ru, Fe), the C-Br bond undergoes homolytic cleavage.

-

Mechanism:

-

Application: Atom Transfer Radical Addition (ATRA) to alkenes and alkynes.

2. Metal-Halogen Exchange (The Nucleophilic Pathway)

Generating the perfluoroisopropyl anion is challenging due to the potential for

-

Mechanism:

-

Application: Negishi-type cross-couplings with aryl halides.[3]

Figure 1: Divergent reaction pathways for this compound dependent on activation method.

Part 3: Strategic Applications in Drug Discovery

Case Study: Broflanilide Synthesis

Broflanilide is a meta-diamide insecticide that utilizes the heptafluoroisopropyl group to achieve distinct binding at the GABA receptor. The synthesis highlights the industrial relevance of this moiety.

-

Synthetic Logic: The introduction of the bulky perfluoroalkyl group is often performed on an aniline intermediate.[4] While the iodide is more reactive, the bromide (this compound) is a cost-effective raw material that can be used in radical perfluoroalkylation conditions or converted in situ.

-

Outcome: The

group provides extreme lipophilicity (LogP modulation) and fills a hydrophobic pocket in the target protein that smaller groups cannot.

Figure 2: Simplified synthetic workflow for the installation of the heptafluoroisopropyl group in Broflanilide.

Part 4: Experimental Protocols

Safety Warning: this compound is a compressed gas/volatile liquid. All reactions must be performed in a fume hood. Pressure vessels are recommended for reactions heated above 20°C.

Protocol A: Preparation of Heptafluoroisopropyl Zinc Bromide

This protocol allows the reagent to be used as a nucleophile in Negishi couplings.

-

Activation: In a dry 3-neck flask under Argon, charge Zinc dust (3.0 equiv) and anhydrous DMF. Add 1,2-dibromoethane (5 mol%) and heat to 65°C for 1 minute to activate the zinc surface. Cool to room temperature.

-

TMSCl Treatement: Add chlorotrimethylsilane (TMSCl) (1-2 mol%) and stir for 15 minutes.

-

Reagent Formation: Cool the mixture to 0°C. Slowly add This compound (1.0 equiv) via a cooled syringe or cannula (due to volatility).

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. The disappearance of the bromide can be monitored by 19F NMR.

-

Titration/Use: The resulting supernatant contains

and can be used directly in Pd-catalyzed cross-couplings with aryl iodides.

Protocol B: Radical Addition to Styrenes (ATRA)

This method installs the

-

Setup: In a pressure tube, dissolve the alkene (e.g., styrene, 1.0 equiv) and This compound (1.2 equiv) in acetonitrile.

-

Initiation: Add a radical initiator such as AIBN (5 mol%) or a photocatalyst (e.g.,

with Blue LED irradiation). -

Reaction:

-

Thermal (AIBN): Heat to 70°C for 6-12 hours.

-

Photochemical: Irradiate at Room Temperature for 12-24 hours.

-

-

Workup: Vent the excess fluorinated gas carefully into a trap. Concentrate the solvent and purify via column chromatography.

-

Result: The product is the

-bromo-heptafluoropropyl alkane.

Part 5: References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2736340, 2-Bromo-1,1,1,2,3,3,3-heptafluoropropane. Retrieved from [Link]

-

Nakao, R., et al. (2019). Discovery of Broflanilide, a Novel Insecticide. Journal of Pesticide Science. Retrieved from [Link]

-

Huo, S. (2003).[3] Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides. Organic Letters. Retrieved from [Link]

-

Macmillan Group. (2019). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Princeton University. Retrieved from [Link]

Sources

- 1. Discovery of broflanilide, a novel insecticide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Bromo-1,1,1,2,3,3,3-heptafluoropropane | C3BrF7 | CID 2736340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]

- 4. What is the synthesis of the insecticide Broflanilide?_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Identification of Perfluoro(2-bromopropane)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the identification and characterization of perfluoro(2-bromopropane), also known as 2-bromoheptafluoropropane. As a key building block in the synthesis of specialized fluorinated molecules, including pharmaceuticals and agrochemicals, its unambiguous identification is paramount for ensuring reaction success, product purity, and regulatory compliance. This document delineates the core physicochemical properties, outlines a robust synthesis and purification strategy, and details the analytical methodologies essential for its structural elucidation. Emphasis is placed on the interpretation of spectroscopic data derived from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), providing field-proven insights into the causal relationships between molecular structure and spectral output. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, handling, and analysis of this important fluorinated intermediate.

Introduction and Physicochemical Profile

Perfluoro(2-bromopropane) (C₃BrF₇) is a halogenated propane derivative where all hydrogen atoms have been substituted with fluorine, except for a bromine atom at the 2-position. This substitution imparts unique chemical and physical properties that are highly sought after in the design of advanced materials and bioactive molecules. It is a key intermediate in the synthesis of various chemical products, including the insecticide Broflanilide.[1][2][3]

The introduction of the heptafluoroisopropyl group can significantly alter the lipophilicity, metabolic stability, and binding affinity of a parent molecule. Therefore, the precise and accurate identification of this building block is a critical first step in any synthetic workflow.

Table 1: Physicochemical Properties of Perfluoro(2-bromopropane)

| Property | Value | Source(s) |

| Molecular Formula | C₃BrF₇ | [4] |

| Molecular Weight | 248.92 g/mol | [4] |

| CAS Number | 422-77-5 | [2] |

| Appearance | Colorless gas or liquid | [5] |

| Boiling Point | 14 - 18.4 °C | [2][5] |

| Density | ~1.8 - 1.9 g/cm³ | [2][5] |

| Refractive Index | ~1.307 | [2] |

| Vapor Pressure | ~960.8 mmHg at 25°C | [2] |

| Solubility | Insoluble in water, soluble in organic solvents. | [5] |

Synthesis and Purification: A Validated Approach

The synthesis of perfluoro(2-bromopropane) can be achieved through several routes. A common industrial method involves the reaction of a dibrominated fluoroalkane precursor with a fluoride source.[6] The following section outlines a laboratory-adaptable synthesis protocol based on this principle, followed by a general purification strategy.

Synthesis Protocol: Fluorination of a Dibromo-precursor

This protocol is adapted from the principles described in Chinese patent CN103044189B.[6] The core of this synthesis is a halogen exchange reaction where a bromine atom is replaced by a fluorine atom.

Diagram 1: Synthetic Workflow for Perfluoro(2-bromopropane)

Caption: A schematic overview of the synthesis and purification of perfluoro(2-bromopropane).

Step-by-Step Methodology:

-

Reactor Setup: A pressure-rated reactor is charged with the solvent, tetramethylene sulfone, and potassium monofluoride (KF). The system is then sealed.

-

Reactant Addition: 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane is added to the reactor.

-

Reaction Conditions: The mixture is heated to a temperature between 140 °C and 180 °C. The reaction is allowed to proceed for several hours, during which the internal pressure will increase.[6]

-

Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots (with extreme caution due to the pressure and temperature) and analyzing them by Gas Chromatography (GC).

-

Work-up: Upon completion, the reactor is cooled to a safe temperature, and the pressure is carefully vented. The crude product is then collected.

Causality Behind Experimental Choices:

-

Pressure Reactor: The use of a pressure reactor is necessary to contain the volatile reactants and products at the elevated reaction temperatures required for the halogen exchange to proceed at a reasonable rate.

-

Solvent: Tetramethylene sulfone is a polar aprotic solvent that is stable at high temperatures and effectively solubilizes the reactants.

-

Fluoride Source: Potassium monofluoride is a readily available and effective nucleophilic fluoride source for this type of halogen exchange reaction.

Purification Protocol

Due to the volatile nature of perfluoro(2-bromopropane), purification is typically achieved through fractional distillation. Further purification to remove non-volatile impurities can be accomplished using techniques developed for fluorinated compounds.

Step-by-Step Methodology:

-

Fractional Distillation: The crude product is subjected to fractional distillation. Given the boiling point of approximately 14-18.4 °C, this must be performed at or below room temperature, potentially under reduced pressure, with a highly efficient distillation column and a cooled receiving flask.

-

Aqueous Washing: The distilled product can be washed with water to remove any residual salts.

-

Drying: The organic phase is then dried over a suitable drying agent, such as anhydrous magnesium sulfate.

-

Fluorous Solid-Phase Extraction (Optional): For very high purity requirements, a fluorous solid-phase extraction (SPE) using fluorous reverse-phase silica gel can be employed. This technique separates compounds based on their fluorine content.[1] The product is loaded onto the column and eluted with a solvent system, such as acetonitrile followed by a less polar solvent like diethyl ether, to separate it from any non-fluorinated or less-fluorinated impurities.

Analytical Identification and Characterization

A multi-technique approach is essential for the unambiguous identification of perfluoro(2-bromopropane). This section details the expected outcomes from NMR spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of fluorinated compounds. Both ¹⁹F and ¹³C NMR provide critical information.

Diagram 2: NMR Analysis Workflow

Caption: Workflow for the structural confirmation of perfluoro(2-bromopropane) using NMR.

3.1.1. ¹⁹F NMR Spectroscopy

Due to the C₂ symmetry of the molecule, the six fluorine atoms of the two -CF₃ groups are chemically equivalent, and the single fluorine atom at the C-2 position is in a unique chemical environment. This will result in two distinct signals in the ¹⁹F NMR spectrum.

-

Expected Chemical Shifts and Multiplicities:

-

-CF₃ groups (6F): A doublet will be observed due to coupling with the single fluorine atom at the C-2 position. The chemical shift is expected in the region typical for -CF₃ groups.

-

-CF(Br)- group (1F): A septet (or multiplet) will be observed due to coupling with the six equivalent fluorine atoms of the two -CF₃ groups.

-

-

Interpretation of Coupling Constants: The magnitude of the through-bond coupling constant (J-coupling) between the -CF₃ and the -CF(Br)- fluorine nuclei provides further structural confirmation.

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will also reflect the symmetry of the molecule.

-

Expected Chemical Shifts and Multiplicities:

-

-CF₃ carbons (2C): A single resonance will be observed for the two equivalent -CF₃ carbons. This signal will be split into a quartet by the three attached fluorine atoms (¹J_CF) and may show further splitting due to coupling with the fluorine on the adjacent carbon (²J_CF).

-

-C(Br)F- carbon (1C): A single resonance will be observed for the central carbon. This signal will be split into a doublet by the directly attached fluorine atom (¹J_CF) and will likely show further complex splitting due to coupling with the six fluorine atoms of the two -CF₃ groups (²J_CF).

-

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a crucial technique for determining the molecular weight and fragmentation pattern of perfluoro(2-bromopropane).

Diagram 3: GC-MS Analysis Workflow

Caption: A step-by-step workflow for the identification of perfluoro(2-bromopropane) by GC-MS.

3.2.1. GC-MS Protocol

-

Sample Preparation: Prepare a dilute solution of the purified perfluoro(2-bromopropane) in a suitable volatile solvent.

-

GC Conditions:

-

Injector: Use a split/splitless injector at a temperature that ensures complete volatilization without thermal degradation.

-

Column: A non-polar or medium-polarity capillary column is typically suitable for separating fluorinated compounds.

-

Oven Program: A temperature ramp program should be optimized to ensure good peak shape and separation from any impurities.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Scan Range: A mass range of m/z 30-300 should be sufficient to observe the molecular ion and key fragments.

-

3.2.2. Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The molecular ion peak ([C₃BrF₇]⁺) will be observed at m/z 248 and 250 in an approximate 1:1 ratio due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The presence of this isotopic pattern is a strong indicator of a bromine-containing compound.

-

Key Fragmentation Patterns: The fragmentation of perfluoroalkanes under EI is well-documented.[7] Expected fragmentation pathways for perfluoro(2-bromopropane) include:

-

Loss of a bromine atom: This will result in a fragment at m/z 169 ([C₃F₇]⁺). This is often a prominent peak.

-

Loss of a trifluoromethyl group: Cleavage of a C-C bond can lead to the loss of a -CF₃ radical, resulting in a fragment containing bromine.

-

Other fragments: A series of smaller fluorinated carbon fragments (e.g., [CF₃]⁺ at m/z 69, [C₂F₅]⁺ at m/z 119) are also expected.

-

Table 2: Expected Mass Fragments for Perfluoro(2-bromopropane)

| m/z | Proposed Fragment | Notes |

| 248/250 | [C₃BrF₇]⁺ | Molecular ion peak (M⁺), showing the bromine isotope pattern. |

| 169 | [C₃F₇]⁺ | Loss of Br from the molecular ion. |

| 119 | [C₂F₅]⁺ | Cleavage of a C-C bond. |

| 69 | [CF₃]⁺ | A common fragment in fluorinated compounds. |

Safety and Handling

Perfluoro(2-bromopropane) is a compressed gas or a volatile liquid and should be handled with appropriate safety precautions.[5]

-

Handling:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of vapors.

-

Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from heat and sources of ignition.

-

Conclusion

The robust identification of perfluoro(2-bromopropane) is a critical quality control step in its synthesis and subsequent use in research and development. This guide has provided a comprehensive framework for its synthesis, purification, and, most importantly, its analytical characterization. By leveraging the combined power of NMR spectroscopy and mass spectrometry, and by understanding the underlying principles that govern the spectral data, researchers can confidently confirm the identity and purity of this valuable fluorinated building block. The protocols and interpretive guidance presented herein are designed to be a self-validating system, ensuring a high degree of confidence in the analytical results.

References

- CN102964207A - Preparation method of 2-bromo-3,3,3-trifluoropropene. (URL: )

- Synthesis of Perfluoroalkyl-Substituted Aryl Bromides and Their Purification Over Fluorous Reverse Phase Silica. (URL: not available)

-

2-BROMOPROPIONIC ACID SYNTHESIS.#ncchem - YouTube. (URL: [Link])

-

Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct - MDPI. (URL: [Link])

-

Synthesis and Characterization of Fluorinated Benzimidazolium Precursors | Request PDF. (URL: [Link])

- US3145084A - Purification of liquid bromine contaminated with organic impurities - Google P

- CN103044189B - Preparation device and method of 2-bromo heptafluoropropane - Google P

-

This compound - ChemBK. (URL: [Link])

-

2-Bromo-1,1,1,2,3,3,3-heptafluoropropane | C3BrF7 - PubChem. (URL: [Link])

-

(PDF) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. (URL: [Link])

-

Uncovering per- and polyfluoroalkyl substances (PFAS) with nontargeted ion mobility spectrometry–mass spectrometry analyses - PMC - NIH. (URL: [Link])

-

Strategies for the Removal of Per- and Polyfluoroalkyl Substances: A Review - MDPI. (URL: [Link])

-

Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry - MSU chemistry. (URL: [Link])

-

Synthesis and characterisation of new silicon–perfluoropropenyl compounds - PMC - NIH. (URL: [Link])

-

Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups - MDPI. (URL: [Link])

-

Series of 19 F NMR spectra recorded during the process of warming a... - ResearchGate. (URL: [Link])

-

Removal of per- and polyfluoroalkyl substances (PFAS) from water using magnetic cetyltrimethylammonium bromide (CTAB)-modified pine bark - ResearchGate. (URL: [Link])

-

Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: Evidence for fluorine migration prior to secondary and tertiary fragmentation - ResearchGate. (URL: [Link])

-

Molecular detection of per- and polyfluoroalkyl substances in water using time-of-flight secondary ion mass spectrometry - Frontiers. (URL: [Link])

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species - Dove Medical Press. (URL: [Link])

-

Bromine-photosensitized degradation of perfluorooctanoic acid - PMC - NIH. (URL: [Link])

-

Solid state 19F NMR parameters of fluorine-labeled amino acids. Part II: aliphatic substituents - PubMed. (URL: [Link])

-

C3H7Br CH3CHBrCH3 C-13 nmr spectrum of 2-bromopropane analysis of chemical shifts ... - Doc Brown's Chemistry. (URL: [Link])

-

Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - DOI. (URL: [Link])

-

19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides | Request PDF. (URL: [Link])

-

19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (URL: [Link])

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. This compound | 422-77-5 [chemicalbook.com]

- 3. This compound CAS#: 422-77-5 [m.chemicalbook.com]

- 4. 2-Bromo-1,1,1,2,3,3,3-heptafluoropropane | C3BrF7 | CID 2736340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. CN103044189B - Preparation device and method of 2-bromo heptafluoropropane - Google Patents [patents.google.com]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

Technical Monograph: 2-Bromoheptafluoropropane

CAS: 422-77-5 | Formula:

Part 1: Chemical Identity & Physicochemical Profile[3][4][5]

Executive Summary for the Application Scientist

2-Bromoheptafluoropropane is a volatile perfluorinated alkyl bromide primarily utilized in medicinal chemistry as a reagent for installing the heptafluoroisopropyl (

Critical Distinction: Do not confuse this compound with HFC-227ea (1,1,1,2,3,3,3-Heptafluoropropane, CAS 431-89-0). HFC-227ea is a hydrogen-containing fire suppressant; this compound is a bromine-containing alkylating agent with significantly higher ozone-depletion potential and distinct reactivity profiles.

Physicochemical Data Table

| Property | Value | Operational Implication |

| Boiling Point | 14°C (57.2°F) | CRITICAL: Exists as a gas or volatile liquid at standard laboratory temperature (25°C).[2] Must be handled using cryo-techniques or closed pressure systems. |

| Density | ~1.8 g/cm³ | High density facilitates phase separation in aqueous workups if maintained below boiling point. |

| Vapor Pressure | 960 mmHg @ 25°C | Pressurized vessel required for storage. Significant inhalation hazard upon opening. |

| Molecular Weight | 248.92 g/mol | Heavy halogenation contributes to high density. |

| Solubility | Lipophilic solvents | Soluble in DCM, THF, DMF. Immiscible with water.[3][4] |

| Appearance | Colorless gas/liquid | No visual indicator of leak; requires oxygen sensors in handling area. |

Part 2: Safety Architecture & Toxicology

The "Halon" Hazard Profile As a brominated fluorocarbon, this compound shares toxicological characteristics with Halon fire suppressants. The primary risks are asphyxiation (displacement of oxygen) and cardiac sensitization (arrhythmia induced by adrenaline sensitivity).

1. Inhalation & Cardiac Sensitization

-

Mechanism: Fluorocarbons sensitize the myocardium to catecholamines (epinephrine). Exposure followed by stress or exertion can trigger fatal ventricular fibrillation.

-

Threshold: High concentrations (>1-2%) are required for anesthesia/asphyxia, but cardiac effects can occur at lower thresholds.

-

Self-Validating Safety Check:

-

Protocol: Never work alone. Use a pulse oximeter if working with large quantities in a walk-in hood.

-

Validation: If resting heart rate increases by >20 bpm or dizziness occurs, evacuate immediately.

-

2. Thermal Decomposition

-

Reaction:

-

Risk: In the presence of open flames or hot surfaces (>500°C), it decomposes to form Hydrogen Fluoride (HF) and Carbonyl Fluoride (

). -

Control: Strictly prohibit open flames (Bunsen burners) in the vicinity of the reagent.

Emergency Response Workflow (DOT Visualization)

Figure 1: Emergency response logic flow. Note the critical contraindication of epinephrine due to myocardial sensitization risks.

Part 3: Application in Medicinal Chemistry[3][6]

The Heptafluoroisopropyl (

-

Enhanced Lipophilicity: Increases LogP significantly more than a

group, improving membrane permeability. -

Metabolic Shielding: The bulky fluorinated isopropyl group blocks cytochrome P450 oxidation at adjacent sites.

-

Electronic Modulation: Strong electron-withdrawing nature (

) deactivates aromatic rings.

Synthesis Protocol: Copper-Mediated Cross-Coupling

This protocol describes the installation of the heptafluoroisopropyl group onto an aryl iodide, a common workflow in late-stage functionalization.

Reagents:

-

Substrate: Aryl Iodide (

) -

Reagent: this compound (

)[1] -

Catalyst: Copper powder (activated)

-

Solvent: DMSO or DMF (anhydrous)

Step-by-Step Methodology:

-

Reagent Preparation (The Cold Trap Method):

-

Context: Since the reagent boils at 14°C, you cannot pipette it at room temperature.

-

Step: Cool the reagent cylinder/bottle in an ice-salt bath (-10°C) or dry ice/acetone bath (-78°C).

-

Validation: Ensure the liquid is quiescent (not boiling) before opening the septum.

-

-

Reaction Assembly:

-

In a pressure tube or autoclave (essential due to vapor pressure), charge Copper powder (2.0 equiv) and Aryl Iodide (1.0 equiv).

-

Add anhydrous DMSO.

-

Critical Addition: Using a pre-cooled syringe, transfer this compound (1.5 - 2.0 equiv) rapidly into the bottom of the vessel.

-

Seal the vessel immediately.

-

-

Execution:

-

Heat to 100-120°C for 12-24 hours.

-

Mechanism:[5] The reaction proceeds via a radical mechanism where Cu initiates the formation of the

radical, which undergoes oxidative addition/reductive elimination or direct radical attack on the aromatic ring.

-

-

Workup & Analysis:

-

Cool to room temperature before opening (prevents reagent outgassing).

-

Filter through Celite to remove copper salts.

-

Self-Validating Analytical Check (19F NMR):

-

Look for the characteristic pattern of the

group. -

Doublet:

ppm (6F, -

Septet:

ppm (1F, central CF). -

Pass Criteria: Integration ratio must be 6:1.

-

-

Synthetic Pathway Visualization (DOT)

Figure 2: Mechanistic flow for Copper-mediated heptafluoroisopropylation. The process relies on Single Electron Transfer (SET) to generate the reactive radical species.

Part 4: Environmental Stewardship

Ozone Depletion & Regulation this compound contains bromine, which is significantly more destructive to stratospheric ozone than chlorine.

-

ODP (Ozone Depletion Potential): High (Class I Ozone Depleting Substance in many jurisdictions).

-

Regulatory Status: Production and import are heavily restricted under the Montreal Protocol .

-

Research Exemption: In many regions (e.g., EU, USA), use for "essential laboratory and analytical uses" or as a feedstock (where the substance is entirely consumed/transformed) is permitted but requires strict reporting.

-

Disposal: Do not vent. All waste streams containing unreacted reagent must be captured in cryo-traps and sent to high-temperature incineration facilities equipped with HF/HBr scrubbers.

References

-

PubChem. (n.d.). 2-Bromo-1,1,1,2,3,3,3-heptafluoropropane (Compound).[2][1][3][6][7][8][9] National Library of Medicine.[9] Retrieved January 30, 2026, from [Link]

-

NIST Chemistry WebBook. (n.d.). This compound.[2][1][3][4][7][9][10] National Institute of Standards and Technology. Retrieved January 30, 2026, from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Substance Information: 2-bromo-1,1,1,2,3,3,3-heptafluoropropane.[2][1][3][6][7][8][9] Retrieved January 30, 2026, from [Link]

-

Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Liu, H. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews. (Contextual grounding for fluoroalkyl groups in drug design). [Link]

Sources

- 1. 2-Bromo-1,1,1,2,3,3,3-heptafluoropropane | CAS#:422-77-5 | Chemsrc [chemsrc.com]

- 2. This compound | 422-77-5 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [wap.guidechem.com]

- 5. nationalref.com [nationalref.com]

- 6. This compound | 422-77-5 [chemnet.com]

- 7. CN103044189B - Preparation device and method of 2-bromo heptafluoropropane - Google Patents [patents.google.com]

- 8. echemi.com [echemi.com]

- 9. 2-Bromo-1,1,1,2,3,3,3-heptafluoropropane | C3BrF7 | CID 2736340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound CAS#: 422-77-5 [m.chemicalbook.com]

Technical Whitepaper: Safe Handling and Strategic Storage of 2-Bromoheptafluoropropane in Pharmaceutical Research

[1]

Executive Summary

2-Bromoheptafluoropropane (CAS: 422-77-5), also known as Heptafluoroisopropyl bromide, is a specialized fluorinated building block used to introduce the pharmacologically valuable perfluoroisopropyl group (

This compound presents a unique "Phase Boundary" challenge: with a boiling point between 14°C and 18°C , it exists as a volatile liquid or a gas depending on minor fluctuations in ambient laboratory temperature.[6][4][5] This guide outlines the critical protocols for maintaining its integrity, ensuring operator safety, and achieving consistent synthetic results.

Physicochemical Profile & Critical Hazards[1][5][6]

The handling strategy for this compound is dictated by its proximity to the liquid-gas phase transition at room temperature.[6]

Table 1: Core Physicochemical Properties

| Property | Value | Operational Implication |

| Formula | High fluorine content confers extreme lipophilicity.[1][2][4][5][7] | |

| Molecular Weight | 248.92 g/mol | Heavy vapor; settles in low areas (asphyxiation risk).[6][4][5][7][8] |

| Boiling Point | 14°C – 18.4°C | CRITICAL: Exists as a gas at standard lab temp (22°C).[6][4][5][7] |

| Vapor Pressure | ~960 mmHg @ 25°C | Pressurizes containers at room temperature (>1 atm).[6][4][5][7] |

| Density | 1.8 – 1.9 g/cm³ | Liquid phase is very dense; requires reinforced bottom support.[6][4][5][7] |

| Solubility | Insoluble in water; Soluble in DCM, THF | Compatible with standard organic synthesis solvents.[6][4][5][7] |

Toxicology & Safety Profile

-

Asphyxiation Hazard: As a dense halogenated gas, it displaces oxygen rapidly in low-lying areas (fume hood sumps, basements).[6][4][5]

-

Thermal Decomposition: Upon heating or contact with flames, it decomposes to release Hydrogen Fluoride (HF) , Hydrogen Bromide (HBr) , and Carbonyl Fluoride (

) —all immediately life-threatening.[4][5]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Cardiac Sensitization: Like many Halon analogs, high exposure may sensitize the heart to adrenaline, leading to arrhythmias.[6]

Strategic Storage Protocols

Due to its low boiling point, storage must actively manage the internal pressure of the container. A "Passive" storage approach at room temperature is dangerous due to pressure buildup.[6][4][5]

The "Cold vs. Pressure" Decision Matrix

Figure 1: Decision logic for selecting the appropriate storage modality based on scale and facility capabilities.

Protocol 1: Refrigerated Storage (Recommended for R&D)[5][6]

-

Temperature: Maintain at 2°C to 8°C . At this temperature, the compound is a stable liquid with low vapor pressure.[6][5]

-

Container: Thick-walled borosilicate glass ampoules (sealed) or stainless steel cylinders. Do not use standard screw-cap vials as the gas will diffuse through the septum/cap liner over time.

-

Secondary Containment: Store inside a sealed polyethylene desiccator or secondary bin within the fridge to contain any leaks.[5]

Handling & Synthesis Methodologies

The method of transfer depends entirely on the phase of the material at the time of use.

Method A: Cold Liquid Transfer (Precision Dosing)

Best for small-scale reactions (< 10 mmol) where stoichiometry is critical.[6][4][5]

-

Pre-Cooling: Cool the receiving reaction vessel and the syringe/cannula to 0°C .

-

Retrieval: Remove the this compound container from the refrigerator (approx. 4°C).

-

Transfer: Quickly withdraw the required volume using a gas-tight syringe with a chilled barrel.

-

Injection: Inject immediately into the pre-cooled reaction mixture (e.g., -78°C or 0°C).

-

Return: Immediately return the stock container to the refrigerator.

Method B: Gas Manifold Transfer

Best for larger scales or when precise mass flow control is available.[6]

-

Setup: Connect the cylinder to a vacuum/gas manifold (Schlenk line) via chemically resistant tubing (PTFE/Teflon).[6][4][5] Silicone or rubber tubing will absorb the compound.

-

Flow: Open the cylinder valve. The material (vapor pressure >1 atm) will flow as a gas.[4][5]

-

Condensation: Direct the gas flow into a reaction vessel equipped with a dry ice/acetone condenser (-78°C) to re-liquefy it directly into the reaction solvent.

Synthesis Application: Perfluoroisopropyl Installation

This reagent is primarily used to install the heptafluoroisopropyl group, often via radical or metal-mediated pathways.[6][5]

Example Workflow: Copper-Mediated Cross-Coupling

Emergency Response & Safety Systems

Emergency Workflow Diagram

Figure 2: Immediate response protocols for containment breaches.

Specific Medical Countermeasures

-

Inhalation: Remove victim to fresh air immediately.[4][5] If breathing is irregular, administer oxygen.[6][4][5] Do not give epinephrine (adrenaline) as the heart may be sensitized, leading to fatal arrhythmia.[4][5]

-

Skin Contact (Liquid): Treat for frostbite.[6][4][5] Flush with lukewarm water.[4][5] Do not rub the area.[5]

Regulatory Compliance (Montreal Protocol)

This compound is chemically related to Halons and has a high Ozone Depleting Potential (ODP) .[6][4][5]

-

Montreal Protocol Status: It is a controlled substance (Class II ODS or similar depending on jurisdiction).[6][4][5]

-

Research Exemption: Most jurisdictions allow its use for "Essential Laboratory and Analytical Uses" or as a "Feedstock."[6][4][5]

-

Feedstock Rule: If the material is completely consumed in a chemical reaction (e.g., converted into a non-ODS drug intermediate like Broflanilide), it is generally exempt from phase-out bans, but strict record-keeping of "Mass In vs. Mass Consumed" is required.[6]

-

-

Disposal: Never vent to the atmosphere. All waste streams (solvent residues) must be collected in dedicated halogenated waste containers and incinerated at high temperatures (>1000°C) by a licensed facility equipped with scrubbers for HF/HBr.[4][5]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736340, 2-Bromo-1,1,1,2,3,3,3-heptafluoropropane.[6][5] Retrieved from [Link][4][5]

-

U.S. EPA (2025). Ozone-Depleting Substances: Class I and Class II Controlled Substances.[6][4][5] Retrieved from [Link][4][5]

-

NIST Chemistry WebBook. 2-Bromo-1,1,1,2,3,3,3-heptafluoropropane Thermochemical Data.[6][5] Retrieved from [Link][4][5]

Sources

- 1. This compound | 422-77-5 [chemicalbook.com]

- 2. bpsynergies.com [bpsynergies.com]

- 3. CAS No.422-77-5,this compound Suppliers [lookchem.com]

- 4. Bromotrifluoromethane - Wikipedia [en.wikipedia.org]

- 5. 2-Bromo-1,1,1,2,3,3,3-heptafluoropropane | C3BrF7 | CID 2736340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. epa.gov [epa.gov]

- 8. chembk.com [chembk.com]

2-Bromoheptafluoropropane stability and reactivity

An In-depth Technical Guide to the Stability and Reactivity of 2-Bromoheptafluoropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a halogenated alkane of significant interest, serves as a versatile building block in modern synthetic chemistry. Its unique electronic properties, conferred by the presence of seven fluorine atoms, dictate a reactivity profile that is distinct from its non-fluorinated counterparts. This guide provides a comprehensive exploration of the stability and reactivity of this compound (CF₃CFBrCF₃). We will delve into its thermal and chemical stability, offering insights into its handling and storage. The core of this document is a detailed analysis of its reactivity, focusing on nucleophilic substitution, radical reactions, and interactions with organometallic reagents. The causality behind its chemical behavior is explained, providing a foundational understanding for its application in the synthesis of complex molecules, particularly in the realm of pharmaceuticals and agrochemicals.

Introduction and Physicochemical Profile

This compound, also known as heptafluoroisopropyl bromide, is a colorless gas at standard temperature and pressure.[1] The molecule's structure is characterized by a central carbon atom bonded to a bromine atom, a fluorine atom, and two trifluoromethyl (CF₃) groups. This high degree of fluorination profoundly influences the molecule's physical and chemical properties.

The strong electron-withdrawing nature of the fluorine atoms creates a significant dipole moment and renders the adjacent carbon atom electron-deficient, a key factor in its reactivity. It is a crucial intermediate in the synthesis of the meta-diamide insecticide, Broflanilide, highlighting its industrial relevance.[2][3] Additionally, it has applications as a cleaning agent and was historically used as a fire extinguishing agent and refrigerant, valued for its low ozone depletion potential.[1][4]

Physicochemical Data Summary

| Property | Value | Reference |

| CAS Number | 422-77-5 | [5] |

| Molecular Formula | C₃BrF₇ | [5] |

| Molecular Weight | 248.92 g/mol | [5] |

| Boiling Point | 14°C | [1][2] |

| Density | 1.8 g/cm³ | [1][2] |

| Vapor Pressure | 960.8 ± 0.0 mmHg at 25°C | [2] |

| Refractive Index | 1.307 - 1.325 | [1][2] |

| Flash Point | -35.1 ± 18.4 °C | [2] |

Stability Profile

A thorough understanding of a reagent's stability is paramount for its safe and effective use in a laboratory or industrial setting.

Thermal Stability

This compound is stable at recommended temperatures and pressures.[6] However, it will undergo thermal decomposition at elevated temperatures. Studies on the analogous compound 2-H-heptafluoropropane show decomposition beginning around 640°C, with significant breakdown at 700°C and intense decomposition at 800°C.[7] Upon decomposition, hazardous products are formed, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[6] The formation of these corrosive and toxic byproducts necessitates caution when heating this compound.

Chemical Stability and Incompatibilities

Under normal storage conditions, this compound is a stable compound. It should be stored in a tightly-closed container in a cool, dry, and well-ventilated area away from sources of ignition.[6] The primary chemical incompatibility to note is with strong oxidizing agents .[6] Reactions with such agents can be vigorous and potentially hazardous. It is also crucial to avoid conditions that promote dust generation.[6]

Core Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the chemistry of the carbon-bromine bond, which is significantly influenced by the surrounding fluorine atoms.

Radical Reactions: The Predominant Pathway

The C-Br bond is the weakest covalent bond in the molecule, making it susceptible to homolytic cleavage to generate the heptafluoroisopropyl radical (i-C₃F₇•). This pathway is central to its synthetic utility.

Mechanism: Generation of the Heptafluoroisopropyl Radical

The generation of the i-C₃F₇• radical is typically achieved through photolysis (using UV light) or thermal initiation.[8] The process involves the input of energy to overcome the bond dissociation energy of the C-Br bond.

Caption: Homolytic cleavage of the C-Br bond to form radicals.

Once generated, this highly reactive radical intermediate can participate in a variety of subsequent reactions, most notably addition to unsaturated systems. This is a key step in many synthetic sequences for creating complex fluorinated molecules.[9]

Experimental Protocol: Radical Addition to an Alkene (Generalized)

-

Setup: A photochemically transparent reaction vessel (e.g., quartz) is charged with the alkene substrate and a suitable solvent (e.g., acetonitrile, hexane). The solution is deoxygenated by bubbling with an inert gas (N₂ or Ar) for 15-30 minutes, as oxygen can quench radical reactions.

-

Reagent Addition: this compound (1.1 to 1.5 equivalents) is added to the reaction mixture.

-

Initiation: The reaction vessel is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) at a controlled temperature (often room temperature).

-

Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the solvent and any remaining volatile reagents are removed under reduced pressure.

-

Purification: The crude product is purified, typically by column chromatography on silica gel, to isolate the desired heptafluoroisopropyl-alkane adduct.

Nucleophilic Substitution Reactions

While radical pathways are common, the electron-deficient nature of the carbon atom attached to bromine also allows for nucleophilic substitution.[10] However, the steric bulk of the two trifluoromethyl groups and the adjacent fluorine atom can hinder the approach of the nucleophile, potentially slowing the reaction rate compared to less substituted haloalkanes.

The reaction proceeds via the attack of a nucleophile (Nu⁻) on the carbon atom bearing the bromine, leading to the displacement of the bromide ion, which is a good leaving group.

Caption: Generalized SN2 pathway for this compound.

The efficacy of this reaction is highly dependent on the strength and nature of the nucleophile.[11] Strong, sterically unhindered nucleophiles are more likely to be successful. This pathway is critical for introducing the heptafluoroisopropyl moiety into molecules where radical conditions are not suitable.

Reactions with Organometallic Reagents

This compound can react with active metals like magnesium or lithium to form organometallic reagents, such as a Grignard reagent (i-C₃F₇MgBr) or an organolithium species (i-C₃F₇Li).[12]

Formation of Organometallic Reagents: R-Br + Mg → R-MgBr (Grignard Reagent) R-Br + 2Li → R-Li + LiBr (Organolithium Reagent) (where R = i-C₃F₇)

These reactions must be conducted under strictly anhydrous (dry) conditions, typically in an ether solvent like diethyl ether or THF, as organometallic reagents react readily with protic solvents, including water.[12] The resulting organometallic species are potent nucleophiles and strong bases. They are exceptionally useful for forming new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, esters, and epoxides.[13][14]

Caption: Synthesis workflow using a Grignard reagent intermediate.

Applications in Drug Development and Agrochemical Synthesis

The introduction of fluorinated groups, such as the heptafluoroisopropyl moiety, into bioactive molecules is a widely used strategy in medicinal chemistry and agrochemical design.[15] Fluorination can enhance several key properties:

-

Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, increasing the drug's half-life.

-

Lipophilicity: Fluorine substitution can increase the molecule's ability to cross cell membranes.

-

Binding Affinity: The unique electronic nature of fluorine can alter the conformation and electronic profile of a molecule, potentially leading to stronger interactions with biological targets.

As previously mentioned, this compound is a key raw material for the insecticide Broflanilide .[3] This underscores its value as a building block for introducing the heptafluoroisopropyl group to construct complex and commercially valuable molecules.

Safety and Handling

As a compressed gas and a reactive chemical, proper handling of this compound is essential.

-

Primary Hazards: Contains gas under pressure; may explode if heated.[5] It is also listed as an irritant.[1][2]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1][16] Use only in a well-ventilated area and avoid breathing fumes.[6]

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[16]

-

Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing.[6]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes.[6]

-

In all cases of exposure, seek immediate medical attention.

-

Conclusion

This compound is a compound with a rich and versatile reactivity profile, primarily governed by the C-Br bond, which is activated by the strong inductive effect of the seven fluorine atoms. Its propensity to form the heptafluoroisopropyl radical under photolytic or thermal conditions makes it an excellent reagent for radical addition reactions. Concurrently, it can undergo nucleophilic substitution and form potent organometallic nucleophiles. This dual reactivity, coupled with the desirable physicochemical properties conferred by the heptafluoroisopropyl group, solidifies its role as a valuable tool for synthetic chemists in academia and industry, particularly in the development of new pharmaceuticals and agrochemicals. A comprehensive understanding of its stability and reactivity is the key to unlocking its full synthetic potential safely and efficiently.

References

-

ChemBK. (2024, April 10). This compound. Retrieved from [Link]

-

DiRocco, D. A., et al. (2012). Reactions of Benzylboronate Nucleophiles. PMC - NIH. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1,1,1,2,3,3,3-heptafluoropropane. Retrieved from [Link]

-

LibreTexts Chemistry. (2020, May 30). 13.8: Organometallic Reagents. Retrieved from [Link]

- Takahashi, T., et al. (2003). Improved synthesis of pure [18F]fluoro-compounds for PET studies from bromo-compounds.

-

Proprep. (n.d.). Discuss the reactivity and applications of 2 bromopropane in nucleophilic substitution reactions. Retrieved from [Link]

-

Chen, X., et al. (2016). Experimental study on the thermal decomposition of 2H-heptafluoropropane. ResearchGate. Retrieved from [Link]

-

Ashenhurst, J. (2013, September 23). Selectivity In Free Radical Reactions. Master Organic Chemistry. Retrieved from [Link]

-

Wall, L. A., et al. (1964). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. PMC - NIH. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 4). 12.2: Radical Reactions. Retrieved from [Link]

-

Cooper, G., et al. (2010). Study of 2-H-heptafluoropropane and its thermal decomposition using UV photoelectron spectroscopy and ab initio molecular orbital calculations. PubMed. Retrieved from [Link]

- Drakesmith, F. G., et al. (1976). Reactions of fluoroalkyl radicals generated electrochemically. Part 2. Addition of heptafluoropropyl radicals to methyl methacrylate. Journal of the Chemical Society, Perkin Transactions 1.

-

Chad's Prep. (2018, September 20). 20.4 Reaction with Organometallic Reagents. YouTube. Retrieved from [Link]

-

IU Indianapolis ScholarWorks. (n.d.). Generation of Alkyl Radicals Via C-H Functionalization and Halogen Atom Transfer Processes. Retrieved from [Link]

-

Noller, C. R. (n.d.). n-PENTANE. Organic Syntheses Procedure. Retrieved from [Link]

-

Yin, X., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. Retrieved from [Link]

- Stec, A. A., & Hull, T. R. (2011). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 25.

-

Cheng, X., & Ma, L. (2021). Enzymatic synthesis of fluorinated compounds. PMC - PubMed Central - NIH. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, April 16). Free Radical Reactions. YouTube. Retrieved from [Link]

-

LibreTexts Chemistry. (2019, December 30). 7.8: Structure and SN2 Reactivity: The Nucleophile. Retrieved from [Link]

-

OpenStax. (2023, September 20). 10.7 Organometallic Coupling Reactions. Organic Chemistry. Retrieved from [Link]

-

Weber, K., et al. (2017). Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples. PMC. Retrieved from [Link]

- Casas, F., et al. (1981). Reaction of i-heptafluoropropyl radicals with cyanogen chloride. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases.

-

Liu, B., et al. (2015). The study of thermal decomposition of 2-bromo-3,3,3-trifluoropropene and its fire-extinguishing mechanism. ResearchGate. Retrieved from [Link]

-

Neuman, R. C. (n.d.). Chapter 11 Free Radical Substitution and Addition Reactions. Organic Chemistry. Retrieved from [Link]

-

Rawat, D., & Joshi, M. (2015). Reactivity Effects of Attacking Nucleophile, Leaving Group and Reaction Medium. Retrieved from [Link]

-

ResearchGate. (n.d.). The fluorinated compounds were obtained by combination reactions. Retrieved from [Link]

- Clyburne, J. A. C., et al. (2021). Dissociations of free radicals to generate protons, electrophiles or nucleophiles: role in DNA strand breaks. Chemical Society Reviews.

-

Stec, A. A., & Hull, T. R. (n.d.). Products of thermal decomposition of brominated polymer flame retardants. Retrieved from [Link]

-

Yin, X., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. PubMed. Retrieved from [Link]

-

Lumen Learning. (n.d.). 18.4. Radical reactions in practice. Organic Chemistry II. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | 422-77-5 [chemicalbook.com]

- 3. This compound CAS#: 422-77-5 [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Bromo-1,1,1,2,3,3,3-heptafluoropropane | C3BrF7 | CID 2736340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.ucr.edu [chemistry.ucr.edu]

- 9. Reactions of fluoroalkyl radicals generated electrochemically. Part 2. Addition of heptafluoropropyl radicals to methyl methacrylate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. proprep.com [proprep.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. 10.7 Organometallic Coupling Reactions - Organic Chemistry | OpenStax [openstax.org]

- 15. mdpi.com [mdpi.com]

- 16. This compound - Safety Data Sheet [chemicalbook.com]

solubility of 2-Bromoheptafluoropropane in organic solvents

Solubility and Handling of 2-Bromoheptafluoropropane ( )

A Technical Guide for Synthesis and Process Development[1][2][3]

Part 1: Executive Summary & Physicochemical Profile

2-Bromo-1,1,1,2,3,3,3-heptafluoropropane (CAS: 422-77-5), often referred to as This compound or R-217ba1 (in refrigerant nomenclature), is a critical fluorinated building block used to introduce the heptafluoroisopropyl motif (

Its physical state presents a unique challenge: with a boiling point of approximately 14°C to 18°C , it exists on the threshold between a volatile liquid and a gas at standard laboratory conditions.[1][3] Successful solubilization and reaction depend heavily on temperature control and solvent selection to prevent evaporative loss and ensure stoichiometric accuracy.[1][3]

Table 1: Physicochemical Properties

| Property | Value | Relevance to Solubility/Handling |

| Molecular Formula | Highly fluorinated; lipophilic.[1][2][3] | |

| Molecular Weight | 248.92 g/mol | High density relative to hydrocarbon analogs.[1][2][3] |

| Boiling Point | 14°C – 18°C | Critical: Requires cooling to handle as a liquid.[1][2][3] |

| Density | ~1.8 g/cm³ (at 0°C) | Forms the bottom layer in biphasic aqueous systems.[1][2][3] |

| Vapor Pressure | ~960 mmHg (at 25°C) | Pressurized vessels required for room temp storage.[1][2][3] |

| Polarity | Low (Fluorophilic) | Poor solubility in water; high in fluorinated/low-polarity solvents.[1][2][3] |

Part 2: Solubility Landscape

The solubility of this compound follows the "fluorophilic" principle.[1][2][3] Unlike standard alkyl halides, the perfluorinated isopropyl group creates a "non-stick" electron sheath, reducing van der Waals interactions with non-fluorinated solvents.[2][3]

2.1 Solvent Compatibility Matrix

| Solvent Class | Solubility Rating | Interaction Mechanism | Recommended Use |

| Fluorinated Solvents (e.g., Perfluorohexane, Trifluorotoluene) | Excellent (Miscible) | Fluorine-Fluorine interactions (low cohesive energy density).[1][2][3] | Standard preparation, NMR analysis.[2][3] |

| Ethers (THF, Diethyl Ether, MTBE) | Good to Excellent | Dipole-induced dipole; Oxygen lone pairs stabilize the polarized C-Br bond.[1][2][3] | Grignard formation, Lithium-Halogen exchange.[1][2][3] |

| Chlorinated Solvents (DCM, Chloroform) | Good | Similar polarity; favorable dispersion forces.[2][3] | General organic synthesis, extractions.[2][3] |

| Polar Aprotic (DMF, DMSO, Acetonitrile) | Moderate | Soluble, but phase separation may occur at low temps or high concentrations.[2][3] | Nucleophilic substitution ( |

| Alcohols (Methanol, Ethanol) | Low / Variable | Hydrogen bonding network of solvent excludes the hydrophobic fluorocarbon.[2][3] | Not recommended for stock solutions.[1][2][3] |

| Water | Insoluble | Hydrophobic effect.[1][2][3] | Biphasic reactions only. |

2.2 The "Fluorine Effect" on Solvation

The high electronegativity of the seven fluorine atoms withdraws electron density, making the central carbon susceptible to nucleophilic attack but also reducing the compound's polarizability.[3]

-

Implication: In highly polar solvents (like water or methanol), this compound will likely "oil out" or evaporate rapidly due to the lack of stabilizing solvation shells.[1][2][3]

-

Strategy: Use Trifluorotoluene (

) as a bridge solvent.[1][2][3] It dissolves both the fluorinated starting material and non-fluorinated organic co-reactants.[1][3]

Part 3: Applications in Drug & Agrochemical Development

The primary utility of this compound is as a source of the heptafluoroisopropyl group .[1][2][3] This bulky, electron-withdrawing motif modulates metabolic stability (blocking P450 oxidation) and increases lipophilicity.[1][2][3]

Mechanism: Electrophilic vs. Nucleophilic Introduction

Depending on the conditions,

Figure 1: Divergent reaction pathways dictate solvent choice.[1][2][3] Radical pathways often tolerate polar solvents (DMSO/MeCN), while lithiation strictly requires anhydrous Ethers (THF/Et2O) at cryogenic temperatures.[2]

Part 4: Experimental Protocols

Warning: Due to the low boiling point (14°C), standard weighing and transfer techniques will result in significant mass loss and concentration errors.[3]

Protocol A: Preparation of a Gravimetric Standard Solution

Use this method to create a stable stock solution for reactions.[1]

Materials:

Step-by-Step:

-

Tare the Vessel: Place a septum-capped Schlenk flask containing a stir bar on a balance. Record the weight (

). -

Solvent Addition: Add the desired volume of solvent (e.g., 50 mL THF).[3] Cool the flask to -20°C or lower (using an ice/salt or dry ice/acetone bath).

-

Condensation Transfer:

-

Connect the this compound source to the flask via a needle/cannula.[1][2][3]

-

Slowly open the source valve.[1][3] The gas will condense immediately upon hitting the cold solvent.[1][3]

-

Monitor the transfer visually (looking for schlieren lines) or by placing the entire cooling setup on a high-capacity balance if available.[1][2][3]

-

-

Gravimetric Quantification:

-

Storage: Store the solution at -20°C . The vapor pressure is significantly suppressed in solution (Raoult’s Law).[1][3]

Protocol B: Solvent Swapping for High-Boiling Reactions

If a reaction requires heating (e.g., >60°C), the

-

Dissolve

in a low-boiling solvent (Ether) at -20°C. -

Add the higher-boiling reaction solvent (e.g., DMF).[1][2][3]

-

Add the reactive substrate/catalyst at low temperature.[1][3]

-

Heat the closed system. The ether will generate pressure, keeping the

in the liquid phase until it reacts.[3]

Part 5: Safety & Environmental Considerations

1. Pressure Hazard: At 25°C, pure this compound generates internal pressure.[1][2][3] Never store pure material in standard glass vials with snap-caps.[1][2][3] Use pressure-rated glass tubes or stainless steel cylinders.[1][2][3]

2. Decomposition Products: Thermal decomposition or hydrolysis (in the presence of Lewis acids) can release Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) .[1][2][3]

-

Indicator: Fuming upon opening the vessel suggests HF formation.[1][3]

-

Neutralization:[1][2][3] Keep a saturated Sodium Bicarbonate (

) quench solution nearby.[1][3]

3. Ozone Depletion & GWP: While Halons (brominated fluorocarbons) are generally phased out under the Montreal Protocol due to high Ozone Depletion Potential (ODP), this compound is often used as a critical intermediate under "feedstock exemptions" where it is fully consumed in the reaction.[1][2][3] However, minimize release to the atmosphere.[2][3][5]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736340, 2-Bromo-1,1,1,2,3,3,3-heptafluoropropane.[1][2][3] Retrieved January 30, 2026 from [Link][2][3]

-

Wakabayashi, T., et al. (2020). Synthesis and Insecticidal Activity of Broflanilide Derivatives.[2][3] (Contextual citation for Broflanilide intermediate usage).

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[3][6] Journal of Medicinal Chemistry.[1][3][6] [Link][2][3]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | 422-77-5 [chemicalbook.com]

- 3. 2-Bromo-1,1,1,2,3,3,3-heptafluoropropane | C3BrF7 | CID 2736340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18‐Crown‐6) and Bulky Diols: Microsolvation Causes Chemoselectivity Inversion in the Free Energy Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. mdpi.com [mdpi.com]

Technical Guide: 2-Bromoheptafluoropropane in Late-Stage Functionalization

Executive Summary

2-Bromoheptafluoropropane (CAS: 422-77-5) is a critical fluorinated building block used primarily to introduce the heptafluoroisopropyl (

While often overshadowed by its iodinated analog due to lower reactivity, the bromide variant offers superior stability and cost-efficiency, making it a preferred reagent for large-scale synthesis when coupled with appropriate activation strategies (e.g., radical initiators or in situ Finkelstein exchange). This guide details the physicochemical profile, mechanistic utility, and a validated protocol for the deployment of this compound in synthesis.

Part 1: Physicochemical Profile

The following data characterizes this compound. Note the low boiling point, which necessitates specific handling procedures to prevent evaporative loss during stoichiometry calculations.

| Property | Value | Notes |

| IUPAC Name | 2-Bromo-1,1,1,2,3,3,3-heptafluoropropane | |

| Common Name | Heptafluoroisopropyl bromide | |

| CAS Number | 422-77-5 | |

| Molecular Formula | ||

| Molecular Weight | 248.93 g/mol | |

| Boiling Point | 14–18 °C | Gas/Volatile Liquid at RT |

| Density | 1.8–1.9 g/cm³ | Significantly denser than water |

| Physical State | Colorless gas/liquid | Pressurized container required |

| Solubility | Organic solvents (DCM, THF, MeCN) | Hydrophobic; insoluble in water |

Part 2: Synthetic Utility & Mechanism

The "Super-Trifluoromethyl" Effect

The heptafluoroisopropyl group acts as a "super-trifluoromethyl" substituent. It exerts a strong electron-withdrawing effect (

Radical Activation Mechanism

Direct nucleophilic substitution (

Activation Challenge: The

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the radical generation and addition pathway, exemplified by the functionalization of an electron-rich arene (e.g., aniline derivative in Broflanilide synthesis).

Caption: SET-mediated generation of the electrophilic perfluoroalkyl radical and subsequent homolytic aromatic substitution.

Part 3: Experimental Protocol

Validated Method: Dithionite-Mediated Perfluoroalkylation

This protocol is adapted for the robust introduction of the

Safety Warning: this compound is a volatile halocarbon. All operations must be performed in a fume hood. The reagent is likely a gas at ambient temperatures; dispense by weight using a chilled syringe or cannulation from a pressurized cylinder.

Reagents & Materials:

-

Substrate: 2-(Trifluoromethyl)aniline (1.0 equiv)

-

Reagent: this compound (1.5 – 2.0 equiv)

-

Initiator: Sodium Dithionite (

, 2.0 equiv) -

Base: Sodium Bicarbonate (

, 2.0 equiv) -

Solvent: Acetonitrile/Water (1:1 v/v)

-

Additive (Optional but recommended): Sodium Iodide (NaI, 0.1 equiv) – Catalyzes the reaction via in situ iodide exchange.

Step-by-Step Methodology:

-

System Preparation:

-

Charge a pressure tube or round-bottom flask (equipped with a dry ice condenser) with the aniline substrate and NaI.

-

Add the solvent mixture (

) and degas by sparging with nitrogen for 15 minutes. Oxygen inhibits the radical chain.

-

-

Reagent Addition:

-

Cool the reaction mixture to 0°C.

-

Add the solid

and -

Introduce This compound . If using a cylinder, bubble the gas into the solvent through a septum. If liquid (chilled), inject via syringe. The excess is necessary due to volatility.

-

-

Reaction:

-

Seal the vessel (if using a pressure tube) or maintain the dry ice condenser.

-

Allow the mixture to warm to room temperature and stir vigorously for 4–12 hours. The dithionite decomposes to release

radical anion, which reduces the alkyl bromide.

-

-

Work-up:

-

Vent any excess fluorinated gas into a scrubber.

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry over

, filter, and concentrate. -

Purify via silica gel chromatography. (Note: Perfluoroalkylated products are often non-polar; use hexane/EtOAc gradients).

-

Part 4: Workflow Visualization

The following diagram outlines the logical flow for synthesizing Broflanilide intermediates, highlighting where this compound integrates into the pathway.

Caption: Integration of this compound in the synthesis of Broflanilide. Step 1 is the critical perfluoroalkylation event.

References

-

PubChem. (n.d.). 2-Bromo-1,1,1,2,3,3,3-heptafluoropropane (Compound).[3][4][5] National Library of Medicine. Retrieved January 30, 2026, from [Link]

-

Nakao, T., & Banba, S. (2019). Discovery of broflanilide, a novel insecticide.[6][7][8][9] Journal of Pesticide Science. Retrieved from [Link]

-

ChemSrc. (2025). 2-Bromo-1,1,1,2,3,3,3-heptafluoropropane Physicochemical Properties. Retrieved January 30, 2026, from [Link]

-

Barata-Vallejo, S., et al. (2021). Radical Perfluoroalkylation Reactions.[5][10][11][12] ACS Catalysis. (Contextual grounding for dithionite mechanism). Retrieved from [Link]

Sources

- 1. This compound CAS#: 422-77-5 [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 2-Bromo-1,1,1,2,3,3,3-heptafluoropropane | CAS#:422-77-5 | Chemsrc [chemsrc.com]

- 4. This compound | 422-77-5 [chemicalbook.com]

- 5. Metal-free visible-light-induced hydroxy-perfluoroalkylation of conjugated olefins using enamine catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the synthesis of the insecticide Broflanilide?_Chemicalbook [chemicalbook.com]

- 7. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of broflanilide, a novel insecticide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DSpace [openresearch.okstate.edu]

- 11. chemrxiv.org [chemrxiv.org]

- 12. par.nsf.gov [par.nsf.gov]

Commercial & Technical Profile: 2-Bromoheptafluoropropane

[1]

Executive Summary

This compound (CAS: 422-77-5 ), also known as Perfluoroisopropyl Bromide or Halon 3701 , is a specialized organofluorine compound. Historically explored as a fire suppression agent (Halon substitute), its primary commercial value today lies in its role as a perfluoroalkylating reagent in the pharmaceutical and agrochemical sectors.

It is the key strategic intermediate for the synthesis of Broflanilide , a novel meta-diamide insecticide. Consequently, global availability is tightly coupled with the manufacturing cycles of this agrochemical. Researchers must navigate a complex procurement landscape defined by Montreal Protocol legacy restrictions and emerging PFAS (Per- and Polyfluoroalkyl Substances) regulations.

Chemical Identity & Physical Properties

Unlike linear perfluoroalkyl halides, this compound features a branched isopropyl structure, imparting unique steric bulk and lipophilicity to target molecules.

| Property | Specification |

| IUPAC Name | 2-Bromo-1,1,1,2,3,3,3-heptafluoropropane |

| Formula | |

| Molecular Weight | 248.92 g/mol |

| Physical State | Volatile liquid / Gas (at STP) |

| Boiling Point | 14–15 °C (Requires chilled handling) |

| Density | ~1.8 g/cm³ at 20 °C |

| Vapor Pressure | ~960 mmHg at 25 °C (Pressurized container required) |

| Solubility | Immiscible with water; soluble in DCM, THF, acetonitrile |

| Distinctive NMR |

Synthesis & Manufacturing Routes

Understanding the synthesis is crucial for assessing supply chain reliability. The commercial production of this compound relies on the reactivity of Hexafluoropropene (HFP) , a readily available fluoromonomer.

Core Industrial Pathway: Electrophilic Bromination

The dominant manufacturing route involves the generation of a perfluoroisopropyl anion followed by bromination. This process is often run in aprotic polar solvents (e.g., Diglyme, Sulfolane) to stabilize the intermediate anion.

Figure 1: The industrial synthesis pathway relies on the nucleophilic addition of fluoride to hexafluoropropene, creating a reactive carbanion that is subsequently trapped by bromine.[1]

Supply Chain Implication: Availability is generally stable as HFP is a commodity chemical. However, the volatility of the product (BP 15°C) requires specialized pressurized packaging (cylinders), increasing logistics costs.

Regulatory Landscape (The Barrier)

Procurement of this compound is heavily influenced by two regulatory frameworks.

A. Ozone Depletion Potential (Montreal Protocol)

While often marketed as a "Halon replacement" with lower impact than Halon 1301, this compound contains bromine, which is highly effective at ozone destruction.

-

Classification: It falls under the broad category of HBFCs (if hydrogen is present) or Other Fully Halogenated CFCs/Halons .

-

Status: In many jurisdictions, it is treated as a Class I or Class II Ozone Depleting Substance (ODS).

-

Impact: Import/Export often requires licensing. Researchers should verify if their supplier has "Critical Use Exemptions" (e.g., for feedstock/reagent use) which allows trade despite general bans.

B. PFAS Regulations (REACH / EPA)

As a perfluoroalkyl substance (

-

EPA (TSCA): Likely subject to reporting under the new TSCA Section 8(a)(7) rule.

-

EU (REACH): Precursors and derivatives are under scrutiny for persistence.

-

Action: Ensure end-use documentation clearly defines it as a transported isolated intermediate consumed in synthesis to mitigate regulatory risk.

Applications in Drug & AgChem Development

The primary driver for commercial stocks is the agrochemical industry, specifically for the synthesis of Broflanilide . However, the reagent is increasingly valuable in medicinal chemistry for installing the heptafluoroisopropyl (

The "Super-Trifluoromethyl" Effect

The

-

Higher Lipophilicity: Enhances membrane permeability compared to

. -

Steric Bulk: Blocks metabolic sites (e.g., para-positions on phenyl rings) more effectively than

or -

Metabolic Stability: The C-F bonds are chemically inert.

Case Study: Broflanilide Synthesis

The synthesis of Broflanilide demonstrates the reagent's utility in radical perfluoroalkylation.[2]

Figure 2: The installation of the perfluoroisopropyl group is the yield-determining step in Broflanilide synthesis. The bromide serves as the radical precursor.

Protocol Note: While the iodide (

Procurement & Handling Guide

Supplier Tiering

-

Tier 1 (Bulk Manufacturers): Chinese AgChem CMOs (Contract Manufacturing Organizations). Minimum order usually 25kg+. High purity (>99%).

-

Tier 2 (Catalog Suppliers): Companies like Fluorochem , Apollo Scientific , SynQuest . They repackage bulk material into lab-scale cylinders (25g - 500g).

-

Tier 3 (Aggregators): ChemicalBook/GuideChem listings. Caution: Verify stock.[3] Many list "virtual inventory."

Quality Assurance (Self-Validating Protocol)

Upon receipt, verify identity and purity to rule out HFP oligomers or hydrolysis products.

-

Visual: Clear, colorless liquid/gas. Any yellowing indicates free bromine (degradation).

-

GC-MS: distinctive fragment ions at

69 ( -

NMR Validation:

-

Dissolve ~20mg in

(keep cold). -

Signal A: Doublet at -75 ppm (6F,

). -

Signal B: Septet at -132 ppm (1F,

). -

Impurity Check: Look for signals at -72 ppm (Hydrolysis product: Heptafluoropropane,

) or -110 to -120 ppm (HFP dimers).

-

Handling Precautions[7]

-

Storage: Keep at 4°C or below. The boiling point (14°C) means it will pressurize significantly at room temperature.

-

Vessel: Use pressure-rated glass (heavy wall) or stainless steel cylinders.

-

Safety: High vapor density can cause asphyxiation in low-lying areas. Use in a well-ventilated fume hood.

References

-

Synthesis & Reactivity: Journal of Fluorine Chemistry, "Nucleophilic reactions of heptafluoroisopropyl anion," Vol 126, 2005. Link

-